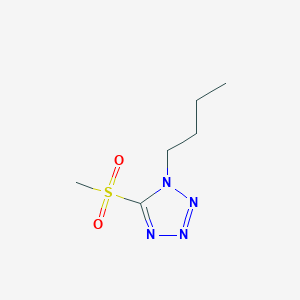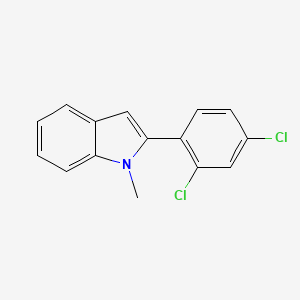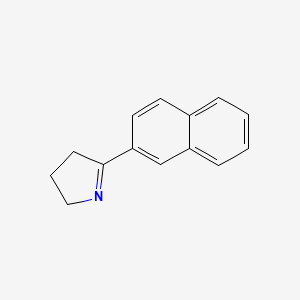
4-(tert-Butoxy)-2-fluorotoluene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(tert-Butoxy)-2-fluorotoluene is an organic compound that features a tert-butoxy group and a fluorine atom attached to a toluene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butoxy)-2-fluorotoluene typically involves the reaction of 4-chlorotoluene with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds through an etherification process where the tert-butoxy group is introduced to the aromatic ring . Another method involves the use of tert-butyl peroxides in radical reactions to introduce the tert-butoxy group .
Industrial Production Methods
Industrial production of this compound often employs continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
化学反应分析
Types of Reactions
4-(tert-Butoxy)-2-fluorotoluene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(tert-butoxy)-2-fluorobenzaldehyde or 4-(tert-butoxy)-2-fluorobenzoic acid.
Reduction: Formation of 4-(tert-butoxy)-2-fluorobenzyl alcohol or this compound.
Substitution: Formation of various substituted toluenes depending on the nucleophile used.
科学研究应用
4-(tert-Butoxy)-2-fluorotoluene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 4-(tert-Butoxy)-2-fluorotoluene involves its interaction with various molecular targets and pathways. The tert-butoxy group can undergo hydrolysis to form reactive intermediates, which can then participate in further chemical reactions. The fluorine atom’s presence can influence the compound’s reactivity and stability, making it a valuable tool in synthetic chemistry .
相似化合物的比较
Similar Compounds
4-tert-Butoxystyrene: Similar in structure but with a vinyl group instead of a fluorine atom.
Hexa(tert-butoxy)ditungsten(III): A coordination complex with multiple tert-butoxy groups.
Uniqueness
4-(tert-Butoxy)-2-fluorotoluene is unique due to the presence of both a tert-butoxy group and a fluorine atom on the aromatic ring. This combination imparts distinct reactivity and stability characteristics, making it a versatile compound in various chemical reactions and applications.
属性
分子式 |
C11H15FO |
|---|---|
分子量 |
182.23 g/mol |
IUPAC 名称 |
2-fluoro-1-methyl-4-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C11H15FO/c1-8-5-6-9(7-10(8)12)13-11(2,3)4/h5-7H,1-4H3 |
InChI 键 |
WHWXANVSKYBUJO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)OC(C)(C)C)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


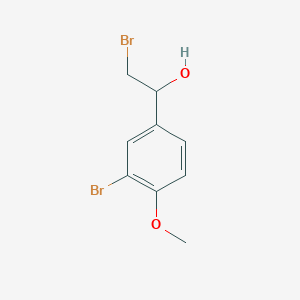
![4-(Dichloromethyl)benzo[d][1,3]dioxole](/img/structure/B13686692.png)
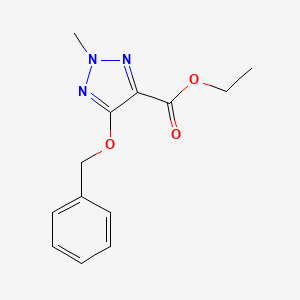
![(R)-1-Amino-8-azaspiro[4.5]decane Dihydrochloride](/img/structure/B13686699.png)
![9-Propyl-1-oxaspiro[5.5]undecan-4-ol](/img/structure/B13686707.png)
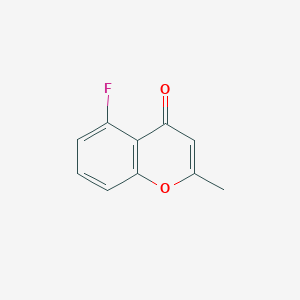
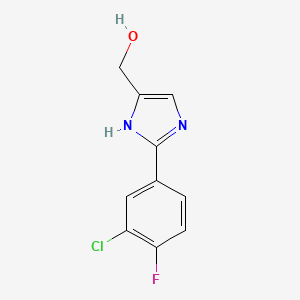
![3-Bromo-N-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B13686727.png)
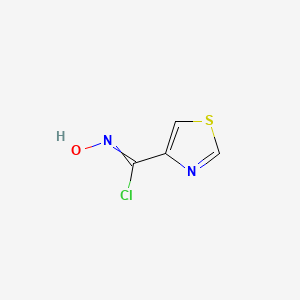
![Ethyl 8-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13686749.png)
![4-Methyl-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one](/img/structure/B13686755.png)
